molecular formula C7H3F3N4O2 B14278086 2-Amino-4-azido-3,5,6-trifluorobenzoic acid CAS No. 126695-67-8

2-Amino-4-azido-3,5,6-trifluorobenzoic acid

Cat. No.: B14278086
CAS No.: 126695-67-8
M. Wt: 232.12 g/mol
InChI Key: KXTRYPQVRWSWBP-UHFFFAOYSA-N
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Description

2-Amino-4-azido-3,5,6-trifluorobenzoic acid is a chemical compound characterized by the presence of amino, azido, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-azido-3,5,6-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2,4,6-trifluorobenzoic acid, followed by reduction to introduce the amino group. The azido group is then introduced through a substitution reaction using sodium azide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-azido-3,5,6-trifluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide for azido substitution, and various nucleophiles for trifluoromethyl substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-azido-3,5,6-trifluorobenzoic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-azido-3,5,6-trifluorobenzoic acid involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-azido-3,5,6-trifluorobenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.

Properties

CAS No.

126695-67-8

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

2-amino-4-azido-3,5,6-trifluorobenzoic acid

InChI

InChI=1S/C7H3F3N4O2/c8-2-1(7(15)16)5(11)4(10)6(3(2)9)13-14-12/h11H2,(H,15,16)

InChI Key

KXTRYPQVRWSWBP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)N)C(=O)O

Origin of Product

United States

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